Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate
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Overview
Description
Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique spirocyclic structure, which imparts rigidity and stability, making it an attractive candidate for the development of new pharmaceuticals and other functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate typically involves a multi-step process starting from 3-methylidenecyclobutanecarbonitrile. The synthetic route includes a catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts rigidity, which can enhance binding affinity to certain receptors or enzymes. This compound may act as an agonist or antagonist, depending on the target and the specific modifications made to its structure .
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
Uniqueness
Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is unique due to its ethyl ester group, which can be easily modified to introduce various functional groups. This flexibility makes it a valuable scaffold for the development of new compounds with diverse biological and chemical properties .
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-8(12)10(7-11)5-9(6-10)3-4-9/h2-7,11H2,1H3 |
InChI Key |
AOQOVYFYGVXFKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC2)CN |
Origin of Product |
United States |
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